molecular formula C7H6ClNO3 B3054448 2-Chloro-4-methyl-6-nitrophenol CAS No. 60468-61-3

2-Chloro-4-methyl-6-nitrophenol

Cat. No. B3054448
CAS RN: 60468-61-3
M. Wt: 187.58 g/mol
InChI Key: SIYAPMJYXMMGBH-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitrophenol is a chemical compound with the CAS Number: 4102-84-5 . It is also known as 3-Chloro-2-hydroxy-5-nitrotoluene, and 6-Chloro-4-nitro-o-cresol . It is a solid at room temperature .


Physical And Chemical Properties Analysis

2-Chloro-4-methyl-6-nitrophenol is a solid at room temperature . Its density is 1.6±0.1 g/cm3, and it has a molecular weight of 173.554 . The boiling point is 290.6±25.0 °C at 760 mmHg, and the melting point is 106 °C .

Mechanism of Action

In the degradation of 2-Chloro-4-nitrophenol by Cupriavidus sp. CNP-8, the hnp gene cluster is involved. HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-methyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYAPMJYXMMGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538158
Record name 2-Chloro-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60468-61-3
Record name 2-Chloro-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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